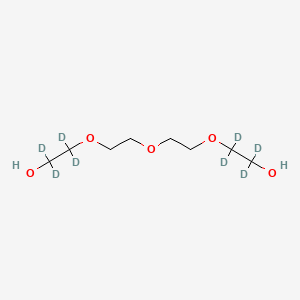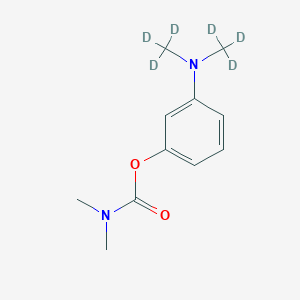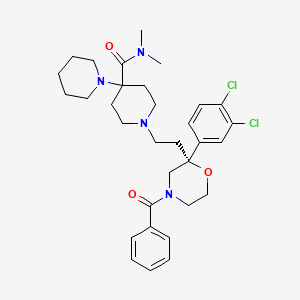
2C-B-FLY-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2C-B-FLY-d4 (hydrochloride) is a deuterated analog of 2C-B-FLY, a psychedelic phenethylamine of the 2C amine series. This compound is known for its psychoactive properties and is used primarily in scientific research. The deuterium labeling (d4) is often used in analytical chemistry to study the pharmacokinetics and metabolism of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-FLY-d4 (hydrochloride) involves several steps, starting from the appropriate substituted benzene derivative. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of the furan ring: Cyclization to form the dihydrofuran structure.
Amination: Introduction of the ethylamine side chain.
Deuterium labeling: Incorporation of deuterium atoms at specific positions.
Hydrochloride formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of 2C-B-FLY-d4 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2C-B-FLY-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom to form de-brominated derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Formation of azide or other substituted derivatives.
Applications De Recherche Scientifique
2C-B-FLY-d4 (hydrochloride) is used in various scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of 2C-B-FLY levels in biological samples.
Pharmacokinetics: Study of the absorption, distribution, metabolism, and excretion of 2C-B-FLY.
Toxicology: Investigation of the toxicological profile and potential adverse effects.
Neuroscience: Research on the psychoactive effects and mechanism of action on the central nervous system.
Mécanisme D'action
2C-B-FLY-d4 (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects . It also has a high binding affinity for other serotonin receptors, including 5-HT1D, 5-HT1E, 5-HT1A, 5-HT2B, and 5-HT2C .
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B: A non-dihydro analog with similar psychoactive properties.
2C-I: Another psychedelic phenethylamine with iodine substitution.
2C-E: Known for its potent hallucinogenic effects.
2C-C: A chlorinated analog with similar properties.
Uniqueness
2C-B-FLY-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The dihydrofuran ring structure also distinguishes it from other 2C compounds, providing a different pharmacological profile and duration of action.
Propriétés
Formule moléculaire |
C12H15BrClNO2 |
|---|---|
Poids moléculaire |
324.63 g/mol |
Nom IUPAC |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2; |
Clé InChI |
XHRNOQRXDGETTA-MTUADBJDSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C2CCOC2=C(C3=C1OCC3)Br)C([2H])([2H])N.Cl |
SMILES canonique |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



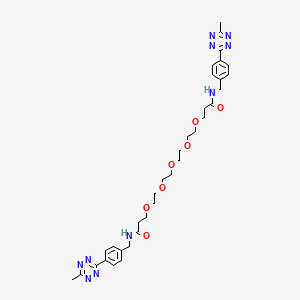
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)
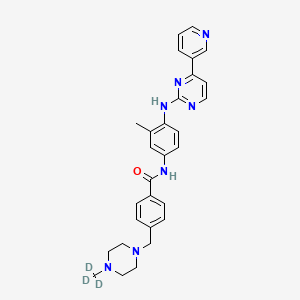
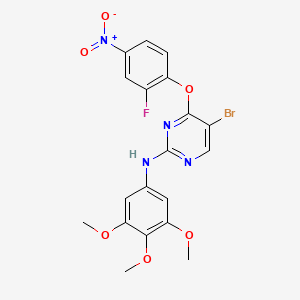
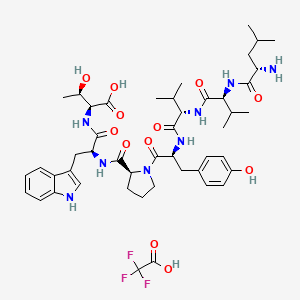

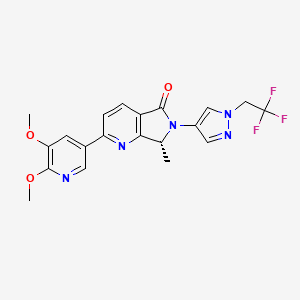
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
